

Basic properties of N α -Benzoyl-L-histidine methyl ester

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Technical Guide: N α -Benzoyl-L-histidine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N α -Benzoyl-L-histidine methyl ester, a versatile compound with applications in biochemical research and pharmaceutical development. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and a key biological assay, and visualizes these procedures for enhanced clarity.

Core Properties

N α -Benzoyl-L-histidine methyl ester, also known as methyl (2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoate, is a derivative of the amino acid L-histidine.^[1] Its structure, featuring a benzoyl group protecting the α -amino group and a methyl ester at the carboxyl terminus, makes it a valuable intermediate in peptide synthesis and a tool for studying enzyme inhibition.^{[1][2]}

Physicochemical Properties

The fundamental physical and chemical properties of N α -Benzoyl-L-histidine methyl ester are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ N ₃ O ₃	[1]
Molecular Weight	273.3 g/mol	[1]
Appearance	White powder	[1]
Melting Point	158 - 162 °C	[1]
Optical Rotation	[α] _D ²⁴ = -30.0 ± 2° (c=1 in MeOH)	[1]
Purity	≥ 98%	[1]
Storage Conditions	0 - 8 °C	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for Nα-Benzoyl-L-histidine methyl ester is not readily available in the public domain. However, based on the known spectral data of similar N-benzoyl amino acid esters and histidine derivatives, the following are the expected characteristic signals.

Spectrum	Expected Chemical Shifts / Bands	Reference (Analogous Compounds)
¹ H NMR	δ (ppm): ~8.0-7.4 (m, 5H, Ar-H of benzoyl) ~7.5 (s, 1H, imidazole C2-H) ~6.8 (s, 1H, imidazole C4-H) ~7.0-7.2 (d, 1H, NH) ~4.8-5.0 (m, 1H, α-CH) ~3.7 (s, 3H, OCH ₃) ~3.1-3.3 (m, 2H, β-CH ₂)	[3][4]
¹³ C NMR	δ (ppm): ~172 (C=O, ester) ~167 (C=O, amide) ~135 (imidazole C2) ~134 (aromatic C, quat.) ~132 (aromatic CH) ~128 (aromatic CH) ~127 (aromatic CH) ~117 (imidazole C5) ~53 (α-CH) ~52 (OCH ₃) ~30 (β-CH ₂)	[3][5][6][7]
IR	ν (cm ⁻¹): ~3300 (N-H stretch) ~3100-3000 (Ar C-H stretch) ~1740 (C=O stretch, ester) ~1640 (C=O stretch, amide I) ~1540 (N-H bend, amide II)	[3][4]
Mass Spec	[M+H] ⁺ : m/z = 274.12	[3]

Experimental Protocols

Synthesis of Nα-Benzoyl-L-histidine methyl ester

The following protocol is a general procedure for the synthesis of N-benzoylamino acid methyl esters, adapted for the specific synthesis of Nα-Benzoyl-L-histidine methyl ester.[4]

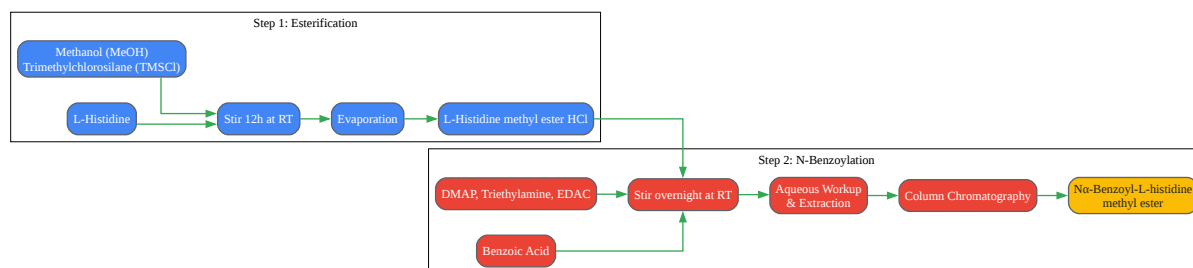
Step 1: Esterification of L-histidine

- Suspend L-histidine (1 mmol) in methanol (5 mL).

- Add trimethylchlorosilane (TMSCl) (2 mmol) to the suspension.
- Stir the solution for 12 hours at room temperature.
- Evaporate the solvent under reduced pressure to yield L-histidine methyl ester hydrochloride. The product can be used in the next step without further purification.

Step 2: N-Benzoylation

- Dissolve L-histidine methyl ester hydrochloride (1 mmol), benzoic acid (1 mmol), and 4-dimethylaminopyridine (DMAP) (0.1 mmol) in dichloromethane (CH_2Cl_2) (10 mL).
- Add triethylamine (2 mmol) to the solution.
- Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) to the reaction mixture.
- Stir the solution at room temperature overnight.
- Add CH_2Cl_2 (20 mL) and a saturated aqueous solution of NH_4Cl (10 mL) to the mixture.
- Separate the organic layer, and extract the aqueous phase with CH_2Cl_2 (3 x 20 mL).
- Combine the organic fractions, dry over Na_2SO_4 , filter, and evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain N α -Benzoyl-L-histidine methyl ester.



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Caption: Workflow for the synthesis of Nα-Benzoyl-L-histidine methyl ester.

β-Glucosidase Inhibition Assay

Nα-Benzoyl-L-histidine methyl ester has been identified as a potential inhibitor of β-glucosidase.[2] The following is a general protocol for a colorimetric β-glucosidase inhibition assay.[2]

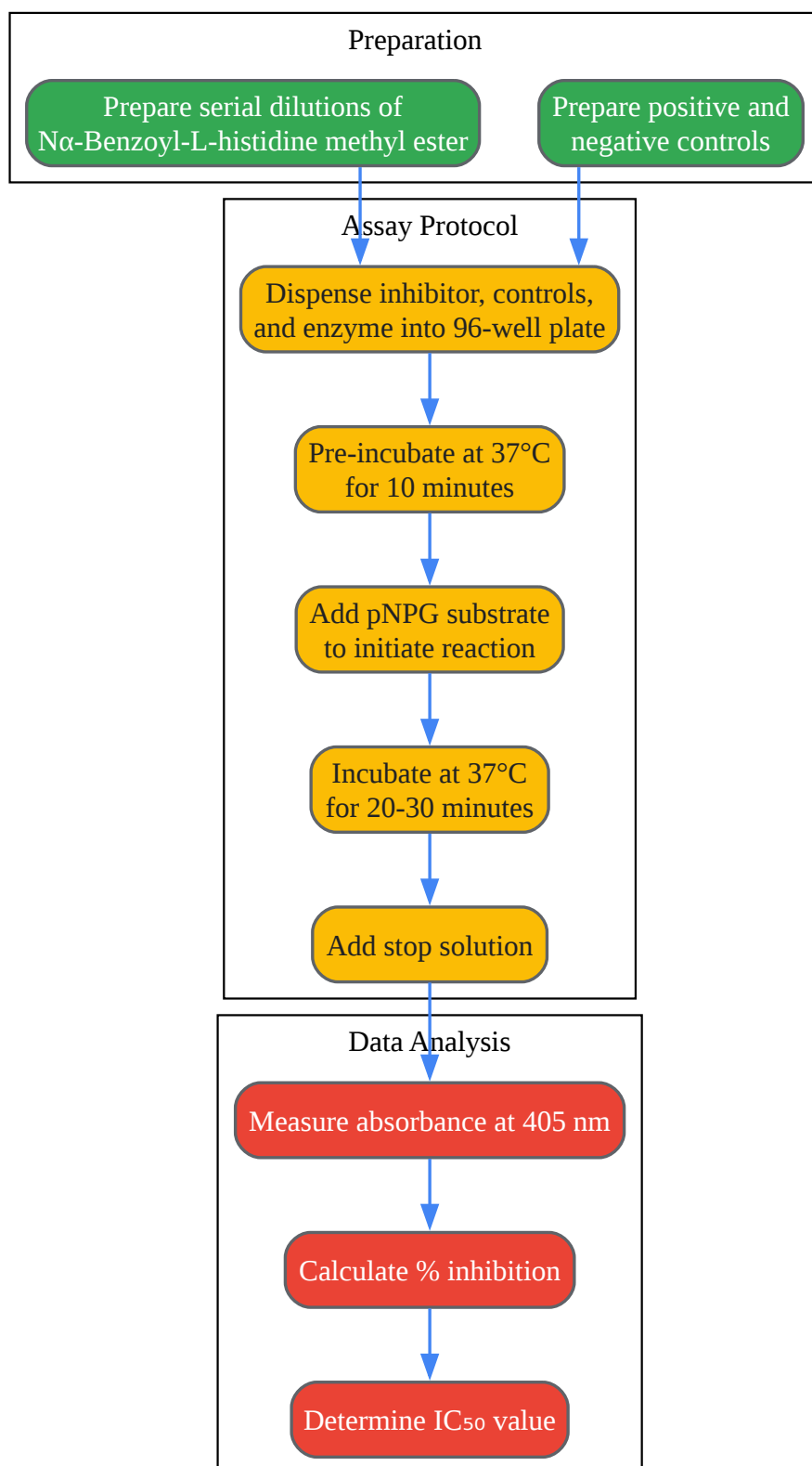
Materials:

- β-glucosidase enzyme solution in a suitable buffer (e.g., sodium phosphate buffer).
- p-Nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution.
- Nα-Benzoyl-L-histidine methyl ester (test compound) stock solution in DMSO.
- Positive control inhibitor (e.g., deoxynojirimycin).

- Stop solution (e.g., 0.1 M Na₂CO₃).
- 96-well microplate.
- Microplate reader.

Procedure:

- Prepare serial dilutions of the N α -Benzoyl-L-histidine methyl ester from the stock solution in the assay buffer.
- In a 96-well microplate, add 20 μ L of the test compound dilutions to the sample wells.
- Add 20 μ L of the buffer to the negative control wells and 20 μ L of the positive control inhibitor to the positive control wells.
- Add 20 μ L of the β -glucosidase enzyme solution to all wells except for the blank wells (which contain only buffer).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 μ L of the pNPG substrate solution to all wells.
- Incubate the plate at 37°C for 20-30 minutes.
- Stop the reaction by adding 100 μ L of the stop solution to each well.
- Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.



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Caption: Workflow for the β -glucosidase inhibition assay.

Biological and Chemical Context

N α -Benzoyl-L-histidine methyl ester serves as a valuable tool in several areas of scientific research:

- **Enzyme Inhibition Studies:** As demonstrated, it is investigated for its potential to inhibit enzymes like β -glucosidase.[2] The benzoyl and methyl ester groups can influence its binding to the active or allosteric sites of enzymes, providing a scaffold for the development of more potent and selective inhibitors.
- **Peptide Synthesis:** The protected amino and carboxyl groups allow for its use as a building block in the stepwise synthesis of peptides. The benzoyl group can be removed under specific conditions to allow for the formation of a peptide bond.
- **Biochemical Probes:** Derivatives of N α -Benzoyl-L-histidine methyl ester can be synthesized to create probes for studying protein-protein interactions and other biological processes.

The imidazole side chain of the histidine residue can also play a crucial role in its biological activity, participating in hydrogen bonding and coordination with metal ions within protein active sites.

Safety and Handling

Appropriate safety precautions should be taken when handling N α -Benzoyl-L-histidine methyl ester. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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